Calcium succinate monohydrate

Overview

Description

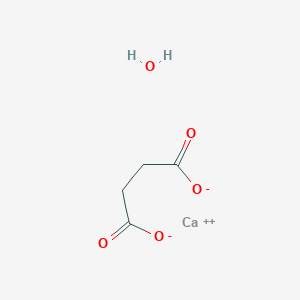

Calcium succinate monohydrate, also known as butanedioic acid, is a calcium salt . It has the empirical formula C4H4CaO4·H2O and a molecular weight of 174.17 . It is used as a reference standard in the pharmaceutical industry .

Synthesis Analysis

Calcium succinate crystals have been grown using a gel-aided solution growth technique . The structure of the crystal was solved using single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

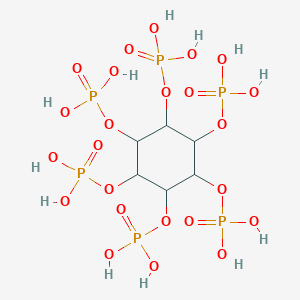

The crystal structure of calcium succinate monohydrate reveals a highly polymeric structure. One carboxylate group in the succinate ion is bonded to three different Ca ions, forming a four-membered chelate ring with one Ca ion and unidentate bridge bonds to two other Ca ions .

Scientific Research Applications

Crystal Structure Analysis

Calcium succinate monohydrate has been extensively studied for its crystal structure . The crystal structure of calcium succinate monohydrate, Ca (C4H4O4)·H2O, has been determined by single crystal X-ray diffraction . The crystals are monoclinic with a =11.952 (2), b =9.691 (2), c =11.606 (2)Å, β=108.81 (1)°, space group C2/c, Z =8, V =1272.49 Å3, dm =1.80, and dc =1.818 Mg m−3 . This detailed understanding of its crystal structure is crucial for its applications in various fields.

Thermochemical Energy Storage

Calcium succinate monohydrate is being researched as a potential material for thermochemical energy storage . Salt hydrates like calcium succinate monohydrate are highly promising materials for thermochemical energy storage applications to store waste heat below 200 °C . They are applicable in the temperature range of 100–200 °C, and thermally stable up to 220 °C .

Dental Research

Calcium succinate monohydrate has been used in dental research . The National Institute of Standards and Technology in cooperation with the American Dental Association Health Foundation has conducted research programs involving calcium succinate monohydrate .

Synthesis of Derivatives

Calcium succinate monohydrate is used in the synthesis of its derivatives . For example, calcium terephthalate (CAS 16130-76-0) and its derivatives were synthesized using calcium succinate monohydrate .

Material Properties Research

The material properties of calcium succinate monohydrate are being researched for various applications . For instance, the de- and rehydration reactions of calcium succinate monohydrate were studied in situ with powder X-ray diffraction showing the structural changes between the hydrate and anhydrate states .

Comparative Structural Analysis

Calcium succinate monohydrate is used in comparative structural analysis with other compounds . For example, the general structural features of calcium succinate monohydrate are nearly identical to those of calcium adipate monohydrate .

Mechanism of Action

Target of Action

Calcium succinate monohydrate primarily targets the calcium ion channels in the body . Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . It is essential for the functional integrity of the nervous, muscular, and skeletal systems .

Mode of Action

Calcium succinate monohydrate, as a source of calcium, interacts with its targets by increasing the concentration of calcium ions in the body. This can lead to a variety of effects, such as stabilizing cell membranes, regulating the permeability of these membranes, and activating certain enzymes .

Biochemical Pathways

Calcium succinate monohydrate affects the tricarboxylic acid (TCA) cycle . In the TCA cycle, succinate is converted into fumarate by the enzyme succinate dehydrogenase, with the reduction of ubiquinone to ubiquinol. This reaction is coupled to the reduction of flavin adenine dinucleotide (FAD) to FADH2. The FADH2 then donates electrons to the electron transport chain, which ultimately leads to the production of ATP .

Pharmacokinetics

The bioavailability of calcium from calcium salts depends on the solubility of the salt, which can be influenced by factors such as pH and the presence of other ions .

Result of Action

The molecular and cellular effects of calcium succinate monohydrate’s action are primarily due to the increase in calcium ion concentration. This can lead to effects such as the activation of calcium-dependent enzymes, regulation of muscle contraction and relaxation, nerve impulse transmission, and the maintenance of calcium levels in the blood .

Action Environment

The action, efficacy, and stability of calcium succinate monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of the compound, and thus its bioavailability . Additionally, factors such as temperature and humidity can potentially affect the stability of the compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

calcium;butanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Ca.H2O/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;1H2/q;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRXCSKZKNYHEQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166646 | |

| Record name | Calcium succinate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium succinate monohydrate | |

CAS RN |

159389-75-0 | |

| Record name | Calcium succinate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159389750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium succinate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/158D828FC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and structure of calcium succinate monohydrate?

A1: Calcium succinate monohydrate has the molecular formula CaC4H4O4 · H2O. [, ] This indicates that one molecule of calcium succinate is associated with one molecule of water in the crystal structure. While the provided abstracts don't delve into the detailed structure, a separate study [] confirms the crystal structure of calcium succinate monohydrate.

Q2: Can you describe a method for producing succinic acid using calcium succinate monohydrate?

A2: Yes, a patent [] details a method for producing succinic acid utilizing calcium succinate monohydrate as an intermediate. The process starts with the fermentation of succinic acid, leading to the formation of calcium succinate trihydrate. This trihydrate is then crystallized and transitioned to calcium succinate monohydrate. Subsequently, succinic acid is separated from the calcium succinate monohydrate. This method offers an efficient way to produce succinic acid while allowing for the reuse of ammonium succinate solution.

Q3: Are there studies investigating the effects of gamma irradiation on calcium succinate monohydrate?

A3: While the provided abstract [] doesn't offer specific findings, it mentions an investigation using Electron Paramagnetic Resonance (EPR) to study gamma-irradiated single crystals of calcium succinate monohydrate. This suggests research interest in understanding how this compound responds to radiation and the potential structural changes that may occur.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-1,2,4-Triazino[5,6-b]indole, 5,8-dimethyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B124688.png)

![[5-chloro-2-[3-(chloromethyl)-4H-1,2,4-triazol-4-yl]phenyl] phenyl ketone](/img/structure/B124705.png)

![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B124718.png)

![3-[Fluoro(dimethyl)silyl]propan-1-amine](/img/structure/B124722.png)